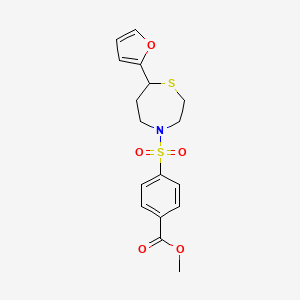

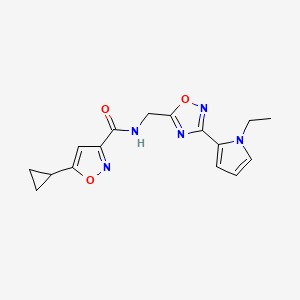

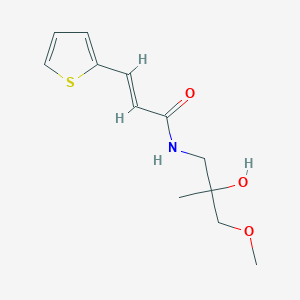

![molecular formula C22H16ClNS B2562765 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline CAS No. 339013-31-9](/img/structure/B2562765.png)

3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline (CPMQ) is a novel chemical compound that has been the subject of a wide range of scientific research in recent years. CPMQ is a synthetic, non-steroidal compound that has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.

Scientific Research Applications

Biological Activities and Optical Properties

Quinoline derivatives, especially those containing sulfur, are noted for their diverse biological activities, including antitumor, analgesic, and antimicrobial effects. They also possess significant antioxidant properties and are utilized in anti-stress therapy. Their application extends to the study of various biological systems due to their role as fluorophores. The structural and optical properties of these compounds have been extensively studied, indicating their potential in thin-film applications and as fluorophores, antioxidants, and radioprotectors (Aleksanyan & Hambardzumyan, 2014) (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have also been studied for their corrosion inhibition properties. A theoretical study on the efficiency of quinoxalines, including 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline, as corrosion inhibitors of copper in nitric acid highlighted the relationship between molecular structure and inhibition efficiency. The study showed a consistency with experimental data, indicating the potential use of these compounds in corrosion prevention (Zarrouk et al., 2014).

Antileukotrienic Agents

Some quinoline derivatives have been synthesized as potential antileukotrienic agents, indicating their potential use in treating diseases related to leukotriene activities. These compounds have been evaluated for their antiplatelet activity, revealing their significance in medical applications (Jampílek et al., 2004).

Photovoltaic and Electrical Properties

The photovoltaic properties of quinoline derivatives have been explored, particularly in the context of organic–inorganic photodiode fabrication. The presence of chlorophenyl substitution groups was found to improve diode parameters, indicating the potential application of these compounds in the field of photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name |

3-(4-chlorophenyl)-2-(2-methylphenyl)sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNS/c1-15-6-2-5-9-21(15)25-22-19(16-10-12-18(23)13-11-16)14-17-7-3-4-8-20(17)24-22/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASLUPAAHFLFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

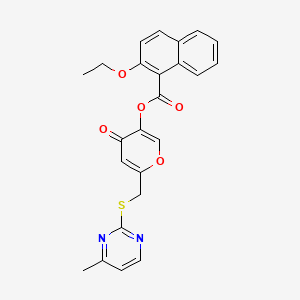

![N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2562685.png)

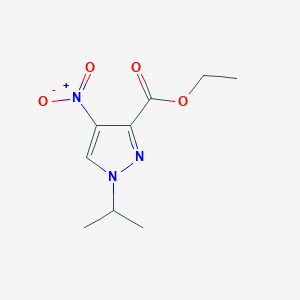

![4-[1-Phenyl-3-(trifluoromethyl)pyrazol-5-yl]phenylamine](/img/structure/B2562688.png)

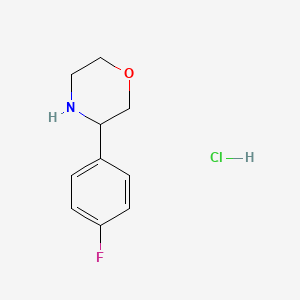

![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2562696.png)

![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2562700.png)